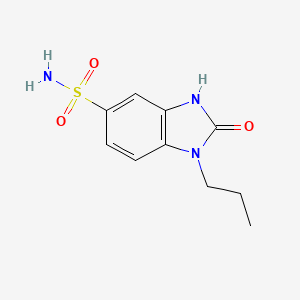
N-环丙基吡啶-3-磺酰胺
描述
N-cyclopropylpyridine-3-sulfonamide is a chemical compound with the CAS Number: 1000933-61-8 . It has a molecular weight of 198.25 and its IUPAC name is N-cyclopropyl-3-pyridinesulfonamide . The compound is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for N-cyclopropylpyridine-3-sulfonamide is 1S/C8H10N2O2S/c11-13(12,10-7-3-4-7)8-2-1-5-9-6-8/h1-2,5-7,10H,3-4H2 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
N-cyclopropylpyridine-3-sulfonamide is a powder . It is typically stored at room temperature .科学研究应用
磺酰胺类抑制剂在医药应用中
磺酰胺类,包括 N-环丙基吡啶-3-磺酰胺,由于其在解决细菌感染和其他疾病中的作用而具有重要意义。这些化合物作为各种药物类别的骨干,展示了它们在药物开发中的多功能性和重要性。值得注意的是,磺酰胺类已被用于制造抗病毒、抗癌和阿尔茨海默病药物,这突出了它们在治疗各种疾病中所做出的贡献。Gulcin 和 Taslimi (2018) 的专利审查突出了磺酰胺类抑制剂的药用意义,展示了它们在不同治疗领域的应用,包括它们作为抗病毒 HIV 蛋白酶抑制剂和抗癌剂的作用 (Gulcin & Taslimi, 2018)。
环境影响和分析
磺酰胺类在环境中的存在和影响,包括 N-环丙基吡啶-3-磺酰胺,由于它们在医疗保健和兽医中的广泛使用而受到研究。这些化合物主要来自农业活动,已经导致了微生物种群的变化,这可能会对人类健康构成风险。Baran 等人 (2011) 对磺酰胺类在环境中的存在及其潜在危害进行了全面审查,强调需要有效的管理策略来减轻其影响 (Baran, Adamek, Ziemiańska, & Sobczak, 2011)。
用于检测的分析方法
磺酰胺类的分析检测,包括 N-环丙基吡啶-3-磺酰胺等特定化合物,对于环境监测和药品中的质量控制至关重要。Hoff 和 Kist (2009) 综述了使用毛细管电泳 (CE) 分析磺酰胺类的方法,该技术为检测各种基质中的这些化合物提供了灵敏度和特异性。本综述强调了先进分析方法在了解环境和产品中磺酰胺类的分布和浓度方面的重要性 (Hoff & Kist, 2009)。
作用机制
Target of Action
N-cyclopropylpyridine-3-sulfonamide is a type of sulfonamide, a class of compounds known for their antibacterial properties . .
Mode of Action
Sulfonamides, including N-cyclopropylpyridine-3-sulfonamide, are known to inhibit the biosynthetic pathway of folate, an essential molecule required by all living organisms . They act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria .
Biochemical Pathways
The primary biochemical pathway affected by N-cyclopropylpyridine-3-sulfonamide is the folate biosynthesis pathway. By inhibiting this pathway, the compound prevents the synthesis of folic acid, a crucial component for DNA synthesis. This inhibition disrupts bacterial growth and replication .
Pharmacokinetics
Sulfonamides in general are known to be well absorbed in the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in urine .
Result of Action
The result of N-cyclopropylpyridine-3-sulfonamide’s action is the inhibition of bacterial growth and replication. By blocking the synthesis of folic acid, an essential component for DNA synthesis, the compound disrupts the life cycle of bacteria, leading to their eventual death .
Action Environment
The efficacy and stability of N-cyclopropylpyridine-3-sulfonamide, like other sulfonamides, can be influenced by various environmental factors. For instance, the pH level of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution. Additionally, the presence of other substances, such as food or other drugs, can also affect the compound’s pharmacokinetics .
安全和危害
The compound has been classified under the GHS07 hazard class . The associated hazard statements include H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
未来方向
属性
IUPAC Name |
N-cyclopropylpyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c11-13(12,10-7-3-4-7)8-2-1-5-9-6-8/h1-2,5-7,10H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHNQZTQRRKLZNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1000933-61-8 | |
| Record name | N-cyclopropylpyridine-3-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B3196701.png)


![1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-4-ol](/img/structure/B3196727.png)




![[methyl(7H-purin-6-yl)amino]acetic acid](/img/structure/B3196767.png)
![2-[(2-Amino-4-methyl-1,3-thiazol-5-yl)sulfanyl]acetamide](/img/structure/B3196769.png)
![2-[(2-Amino-4-methyl-1,3-thiazol-5-yl)sulfanyl]acetonitrile](/img/structure/B3196775.png)
![2-(Chloromethyl)-5,6-diphenylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B3196789.png)
![2-(Chloromethyl)-5,6-dimethylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B3196797.png)
![N-(4-chloro-5-cyano-7H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide](/img/structure/B3196802.png)